Aqueous Solubility: 5-Methoxy vs. 5-Methyl Isoxazole
The 5-methoxy-substituted sodium carboxylate derivative demonstrates substantially improved aqueous solubility relative to the 5-methyl-substituted analog. This physicochemical advantage stems from the methoxy group's capacity for hydrogen-bonding interactions with aqueous solvent molecules, a property that directly impacts formulation feasibility and in vitro assay compatibility. The sodium 5-methoxy-1,2-oxazole-3-carboxylate (CAS 2490375-75-0) is freely soluble in water , whereas the corresponding 5-methyl analog (ethyl 5-methylisoxazole-3-carboxylate, CAS 3209-72-1) exhibits limited aqueous solubility characteristic of lipophilic ester compounds .
5-Methyl analog: low aqueous solubility
| Evidence Dimension | Aqueous solubility |
|---|---|
| Target Compound Data | Freely soluble in water (sodium salt form; ethyl ester parent is a prodrug/intermediate) |
| Comparator Or Baseline | Ethyl 5-methylisoxazole-3-carboxylate (CAS 3209-72-1): Low aqueous solubility (lipophilic ester compound) |
| Quantified Difference | Qualitative: Freely soluble vs. low aqueous solubility |
| Conditions | Solubility assessment at room temperature; sodium salt form of target evaluated |
Why This Matters
Enhanced aqueous solubility of the sodium carboxylate derivative enables researchers to conduct in vitro assays at higher concentrations without DMSO vehicle limitations, reduces precipitation artifacts in cell-based experiments, and provides a more tractable starting point for formulation optimization compared to the poorly soluble 5-methyl analog.
